molecular formula C25H29FN2O B1447796 BM635

BM635

カタログ番号: B1447796
分子量: 392.5 g/mol
InChIキー: NEEGNYKRJDHJNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

BM635は、ピロールコアの形成を含む一連の化学反応によって合成できます。合成経路には通常、以下の手順が含まれます。

工業生産方法

This compoundの工業生産には、一貫性と純度を確保しながら、合成経路のスケールアップが含まれます。これは、収率を最大化し、不純物を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件の最適化を必要とする場合がよくあります。 連続フロー化学などの高度な技術は、効率とスケーラビリティを向上させるために採用される可能性があります

化学反応の分析

反応の種類

BM635は、次のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主な生成物には、様々な官能基が修飾されたthis compoundの誘導体が含まれ、それらの生物学的活性をさらに研究することができます

科学研究における用途

This compoundは、次のものを含む幅広い科学研究用途を持っています。

    化学: ピロールベースの阻害剤の研究のためのモデル化合物として使用されます。

    生物学: 結核菌の増殖を阻害する役割について調査されています。

    医学: 結核の治療のための潜在的な治療薬として探求されています。

    産業: 新しい抗マイコバクテリア薬の開発に使用されています.

科学的研究の応用

Chemical Properties and Mechanism of Action

BM635 is characterized by its unique structure, which includes a pyrrole core. Its mechanism of action involves the inhibition of MmpL3, disrupting the transport of mycolic acids necessary for the synthesis of the bacterial cell wall. This disruption leads to bacterial cell death, making this compound a candidate for developing new anti-TB therapies.

Key Chemical Reactions

This compound can undergo several types of reactions:

  • Oxidation : Can be oxidized to form various derivatives.
  • Reduction : Reduction reactions modify functional groups.
  • Substitution : Substitution reactions introduce different substituents onto the pyrrole core.

These reactions are essential for synthesizing analogs that may exhibit improved efficacy or bioavailability.

Applications in Scientific Research

This compound has been extensively studied across various domains:

Chemistry

  • Model Compound : Used as a model for studying pyrrole-based inhibitors, providing insights into structure-activity relationships (SAR) and guiding the design of more effective compounds.

Biology

  • Anti-mycobacterial Activity : Investigated for its ability to inhibit the growth of M. tuberculosis. Studies have shown it possesses a minimum inhibitory concentration (MIC) as low as 0.12 μM against drug-sensitive strains .

Medicine

  • Therapeutic Development : Explored as a potential therapeutic agent in TB treatment. Its efficacy has been demonstrated in murine models, highlighting its promise as a lead compound for further drug development .

Nanotechnology

  • Drug Delivery Systems : Research has focused on developing nanocarriers (such as nanoemulsions and niosomes) to enhance the delivery and bioavailability of this compound. These formulations aim to improve drug solubility and stability, addressing challenges associated with conventional TB treatments .

Pharmaceutical Development

  • Analog Synthesis : Systematic variations around this compound's structure have led to the identification of new analogs with enhanced drug-like properties and improved pharmacokinetics .

Case Study 1: Efficacy in Murine Models

Research demonstrated that this compound analogs showed significant efficacy in murine models infected with M. tuberculosis. One study reported an analog with an MIC of 0.15 μM and a selectivity index (SI) of 133, indicating its potential as a viable therapeutic option .

Case Study 2: Nanocarrier Formulations

A study developed nanoemulsions containing this compound, which exhibited favorable physicochemical properties and enhanced anti-mycobacterial activity compared to free drug formulations. This approach aims to overcome challenges related to drug solubility and delivery .

作用機序

BM635は、結核菌の細胞膜を介したミコール酸の輸送に関与するタンパク質MmpL3を阻害することにより、その効果を発揮します。この阻害は、細菌の細胞壁合成を阻害し、細菌の死につながります。 含まれる分子標的と経路には、this compoundがMmpL3の活性部位に結合し、その正常な機能を阻害することが含まれます

類似の化合物との比較

This compoundは、MmpL3も標的とするが、異なる物理化学的特性を持つBM859などの他の類似の化合物と比較されます。this compoundは、その高い効力とMmpL3の特異的な阻害により、ユニークです。類似の化合物には以下が含まれます。

類似化合物との比較

BM635 is compared with other similar compounds, such as BM859, which also targets MmpL3 but has different physicochemical properties. This compound is unique due to its high potency and specific inhibition of MmpL3. Similar compounds include:

生物活性

BM635 is a novel synthetic compound recognized for its potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). As drug resistance in TB becomes increasingly problematic, this compound emerges as a promising candidate due to its unique mechanism of action and favorable pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in clinical settings.

This compound functions primarily as an inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of lipids and the integrity of the bacterial cell wall. By disrupting this critical function, this compound effectively inhibits the growth of Mtb. The minimal inhibitory concentration (MIC) for this compound against drug-sensitive strains has been reported as low as 0.15 μM, indicating high potency compared to other conventional TB treatments.

Comparative Efficacy

To illustrate the efficacy of this compound, a comparison with other anti-tuberculosis agents is presented in the following table:

Compound Name Mechanism of Action MIC Against M. tuberculosis Unique Features
This compound Inhibits MmpL30.15 μMLow cytotoxicity; targets lipid transport
Rifampicin Inhibits RNA synthesis0.1 - 1 μg/mLBroad-spectrum; resistance common
Streptomycin Inhibits protein synthesis2 - 10 μg/mLOften used in combination therapy
Clofazimine Interferes with metabolism0.5 - 2 μg/mLAlso used in leprosy treatment

Pharmacokinetics

Pharmacokinetic studies have shown that this compound achieves a maximum plasma concentration (Cmax) of approximately 579.1 ng/ml within three hours after oral administration. This rapid absorption profile is crucial for maintaining effective drug levels in patients undergoing TB treatment .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • In Vivo Efficacy: A study demonstrated that analogues of this compound exhibit improved drug-like properties and efficacy in murine models of TB infection. One analogue showed an MIC of 0.15 μM and a selectivity index (SI) of 133 against drug-sensitive strains .
  • Nano-Based Drug Delivery: Research into nanoemulsions and niosomes loaded with this compound indicated that these formulations enhance bioavailability and therapeutic effectiveness against Mtb. The formulations were characterized by favorable physicochemical properties, including stability and drug-entrapment efficiency .

Future Directions

Given its promising biological activity, further research into this compound is warranted to explore its potential in treating multidrug-resistant TB strains. Ongoing studies aim to optimize its pharmacological properties and assess its efficacy in clinical trials.

特性

IUPAC Name

4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24/h4-11,16,18H,12-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEGNYKRJDHJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BM635
Reactant of Route 2
Reactant of Route 2
BM635
Reactant of Route 3
Reactant of Route 3
BM635
Reactant of Route 4
Reactant of Route 4
BM635
Reactant of Route 5
BM635
Reactant of Route 6
Reactant of Route 6
BM635

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。